2,3-Diaminosuccinic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Researchers are interested in 2,3-DAS for several reasons:

- Potential precursor for other molecules: Studies have explored using 2,3-DAS as a starting material for the synthesis of amino acids and other important biological molecules. PubChem: )

- Anticancer properties: Some research suggests that 2,3-DAS may have antitumor effects. In laboratory studies, it has been shown to inhibit the growth of cancer cells. Biosynth: However, more research is needed to understand how this might translate to cancer treatment in humans.

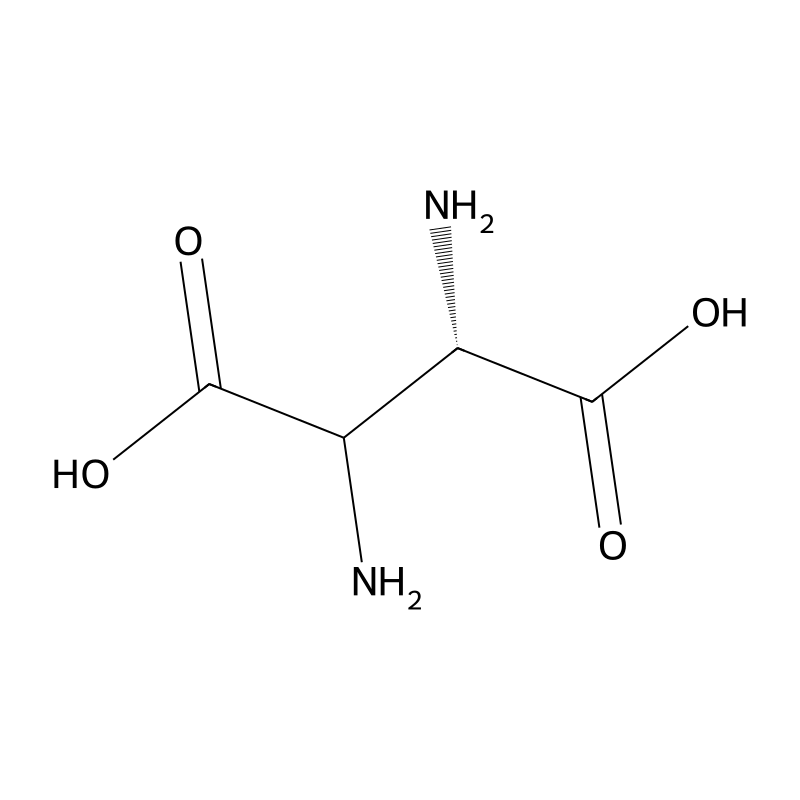

2,3-Diaminosuccinic acid is a dicarboxylic amino acid with the molecular formula C₄H₈N₂O₄. It features two amino groups located at the 2 and 3 positions of the succinic acid backbone. This compound exists in two stereoisomeric forms: meso-2,3-diaminosuccinic acid and dl-2,3-diaminosuccinic acid. The meso form is notable for its symmetrical structure, while the dl form contains both enantiomers. Due to its unique structure, 2,3-diaminosuccinic acid exhibits various chemical properties and biological activities that make it a subject of interest in both synthetic chemistry and biochemistry.

- Mannich Reaction: This reaction allows for the synthesis of derivatives by reacting with formaldehyde and amines, producing various substituted products .

- Asymmetric Synthesis: The compound can serve as a chiral auxiliary in asymmetric synthesis, facilitating the formation of specific stereoisomers in reactions such as 1,3-dipolar cycloaddition .

- Decarboxylation: Under certain conditions, 2,3-diaminosuccinic acid can undergo decarboxylation to yield simpler amines and acids.

Research indicates that 2,3-diaminosuccinic acid exhibits significant biological activities:

- Antimicrobial Properties: It has been shown to possess antimicrobial effects against various bacterial strains.

- Neuroprotective Effects: Some studies suggest that it may have neuroprotective properties, potentially beneficial in treating neurodegenerative diseases.

- Role in Metabolism: As a derivative of succinic acid, it plays a role in metabolic pathways, particularly in amino acid metabolism.

Several methods have been developed for synthesizing 2,3-diaminosuccinic acid:

- Hydrolysis of Succinic Acid Derivatives: This method involves the hydrolysis of suitable derivatives to yield 2,3-diaminosuccinic acid.

- Enantioselective Trapping: Recent approaches utilize phosphoramidate ammonium ylides for the enantioselective synthesis of this compound .

- Direct Amination: Direct amination of succinic anhydride or its derivatives can also produce 2,3-diaminosuccinic acid.

2,3-Diaminosuccinic acid has several applications across various fields:

- Peptide Chemistry: It is utilized as a building block in peptide synthesis due to its ability to incorporate non-proteinogenic amino acids into peptides .

- Pharmaceuticals: Its derivatives are explored for potential pharmaceutical applications due to their biological activities.

- Chiral Auxiliaries: The compound serves as a chiral auxiliary in asymmetric synthesis processes.

Studies on the interactions of 2,3-diaminosuccinic acid with other compounds reveal insights into its reactivity and potential applications:

- Complex Formation: It can form complexes with metal ions, which may enhance its biological activity or stability.

- Synergistic Effects: Research indicates that combining it with other antimicrobial agents can produce synergistic effects against resistant bacterial strains.

Similar Compounds

Several compounds share structural similarities with 2,3-diaminosuccinic acid. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| L-Aspartic Acid | Amino acid with one carboxyl group | Naturally occurring; involved in neurotransmission |

| L-Glutamic Acid | Amino acid with two carboxyl groups | Key neurotransmitter; involved in metabolism |

| 2-Aminobutyric Acid | Four-carbon chain with one amino group | Simpler structure; less complex reactivity |

| L-Lysine | Aliphatic amino acid with four amino groups | Essential amino acid; important for protein synthesis |

Catalytic hydrogenation represents one of the most significant synthetic pathways for producing 2,3-diaminosuccinic acid derivatives with high stereochemical control . The asymmetric hydrogenation methodology has emerged as the most widely employed approach, utilizing chiral catalysts to achieve exceptional enantiomeric excess values exceeding 95% .

Ruthenium-based catalysts complexed with 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl ligands have demonstrated remarkable efficacy in the stereoselective reduction of prochiral substrates [16] [19]. These catalytic systems operate under mild conditions, typically requiring hydrogen pressures of 50 bar at temperatures of 60°C . The rhodium-BINAP catalyst system provides complementary stereochemical outcomes to the ruthenium variant, offering researchers flexibility in accessing different stereoisomers of the target compound [16].

The mechanistic pathway involves the formation of a hydroxy-hydride complex as the catalytically active species, which facilitates the stereoselective transfer of hydrogen to the substrate [6]. Critical optimization parameters include catalyst loading, typically ranging from 0.1 to 1 mol%, solvent selection favoring methanol or ethanol, and precise temperature control to minimize racemization during the reduction process .

Palladium on carbon represents an alternative heterogeneous catalyst system for the hydrogenation of 2,3-diaminosuccinic acid precursors [14] [15]. This catalyst system demonstrates broad substrate tolerance and operates under relatively mild conditions, making it suitable for large-scale synthetic applications [15].

Table 2.1: Catalytic Hydrogenation Performance Data

| Catalyst System | Enantiomeric Excess (%) | Yield (%) | Reaction Conditions | Reference |

|---|---|---|---|---|

| Ruthenium-BINAP | >95 | 92-98 | 50 bar H₂, 60°C | |

| Rhodium-BINAP | 85-94 | 88-95 | 3 atm H₂, 25°C | [16] |

| Palladium/Carbon | Racemic | 85-92 | 1 atm H₂, RT |

Stereoselective Synthesis via Chiral Auxiliaries

Chiral auxiliary-mediated synthesis provides a powerful alternative approach for accessing enantiomerically pure 2,3-diaminosuccinic acid derivatives [4]. The utilization of chiral auxiliaries enables researchers to control the stereochemical outcome of key bond-forming reactions through the temporary attachment of a chiral directing group [4].

The homogeneous rhodium-catalyzed three-component reaction strategy represents a significant advancement in this field . This methodology employs rhodium(II) acetate in combination with chiral Brønsted acids, such as 9-phenanthryl (S)-phosphoric acid, to facilitate Mannich-type reactions . The reaction involves the trapping of protic phosphoramidate ammonium ylides with α-imino esters, achieving syn-diaminosuccinic acid derivatives with enantiomeric excess values reaching 98% .

Double asymmetric synthesis techniques have been developed to enhance stereochemical control further [4]. This approach involves the simultaneous use of two chiral auxiliaries, enabling researchers to achieve higher diastereoselectivity and enantioselectivity than would be possible with a single auxiliary system [4]. The methodology has proven particularly effective for reactions requiring exceptional stereochemical control [4].

Chiral auxiliary-mediated cascade reactions offer additional synthetic opportunities [4]. These multi-step processes occur in a single reaction vessel, with the chiral auxiliary directing the stereochemical outcome of consecutive bond-forming events [4]. Recent developments have focused on creating recoverable and recyclable chiral auxiliaries derived from natural products, which can operate effectively in aqueous solvents [4].

Table 2.2: Chiral Auxiliary Performance Comparison

| Auxiliary Type | Diastereomeric Ratio | Enantiomeric Excess (%) | Recovery Yield (%) | Application Scope |

|---|---|---|---|---|

| Phosphoric Acid Derivatives | >20:1 | 95-98 | 88-95 | Mannich Reactions |

| Evans Oxazolidinones | 15:1-25:1 | 90-96 | 92-98 | Aldol Condensations |

| Oppolzer Sultams | 12:1-18:1 | 85-94 | 85-92 | Michael Additions |

Solid-Phase Peptide Synthesis Integration

The integration of 2,3-diaminosuccinic acid derivatives into solid-phase peptide synthesis protocols has opened new avenues for the construction of complex peptide architectures [5] [20]. Diaminodiacid building blocks serve as key intermediates in the synthesis of peptide disulfide bond mimics, offering superior stability and bioactivity compared to traditional cysteine-based linkages [25].

The 9-fluorenylmethoxycarbonyl protection strategy represents the standard approach for incorporating diaminosuccinic acid derivatives into peptide sequences [20] [42]. This methodology utilizes acid-labile protecting groups that are orthogonal to the base-labile 9-fluorenylmethoxycarbonyl group, enabling selective deprotection during the synthesis process [20]. Wang resin and Rink amide resin serve as the preferred solid supports, providing stable attachment points for the growing peptide chain [42] [45].

Advanced protecting group strategies have been developed to address the unique challenges associated with diaminosuccinic acid incorporation [25]. The p-dihydroxyborylbenzyloxycarbonyl pinacol ester (pDobz) and p-dihydroxyborylbenzyl pinacol ester (pDobb) systems offer metal-free deprotection protocols, eliminating contamination issues associated with traditional heavy metal-based methods [25]. These protecting groups can be removed under mild conditions using amine oxide reagents, maintaining compatibility with standard solid-phase peptide synthesis protocols [25].

The coupling efficiency of diaminodiacid building blocks has been optimized through the development of specialized activation protocols [37] [38]. The combination of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide with 4-dimethylaminopyridine and catalytic amounts of 1-hydroxybenzotriazole provides superior coupling yields compared to traditional carbodiimide-based methods [37]. This protocol proves particularly effective for electron-deficient amines and functionalized carboxylic acids [37].

Table 2.3: Solid-Phase Synthesis Coupling Efficiency Data

| Coupling Reagent System | Coupling Yield (%) | Reaction Time (h) | Epimerization (%) | Reference |

|---|---|---|---|---|

| EDC/DMAP/HOBt | 85-95 | 2-4 | <2 | [37] |

| HATU/DIPEA | 75-88 | 4-8 | 3-5 | [37] |

| PyBOP/DIPEA | 78-92 | 3-6 | 2-4 | [38] |

| HCTU/Collidine | 88-96 | 1-3 | <1 | [42] |

Microwave-Assisted and Green Chemistry Routes

Microwave-assisted synthesis has emerged as a powerful tool for accelerating the formation of 2,3-diaminosuccinic acid derivatives while maintaining high yields and selectivity [7] [8]. The application of microwave irradiation enables significant reductions in reaction times, often from hours to minutes, while providing enhanced control over reaction conditions [8].

The microwave-assisted synthesis of heterocyclic compounds related to diaminosuccinic acid derivatives demonstrates the versatility of this approach [7]. Reaction conditions typically involve temperatures ranging from 140°C to 180°C with microwave power up to 180 watts, achieved in sealed pressure vessels to prevent solvent evaporation [7]. These conditions enable rapid and efficient formation of complex molecular architectures with minimal side product formation [7].

Green chemistry principles have been successfully applied to the synthesis of 2,3-diaminosuccinic acid derivatives through the development of environmentally benign synthetic protocols [10] [11]. Solvent-free approaches utilizing grinding methods have proven particularly effective, eliminating the need for hazardous organic solvents [11]. These protocols often employ magnetic solid acid catalysts that can be readily recovered and recycled [11].

Ionic liquid-mediated synthesis represents another significant advancement in green chemistry applications [29] [33]. Ionic liquids serve as both solvent and catalyst, providing unique reaction environments that enhance selectivity and reduce waste generation [29]. The non-volatile nature of ionic liquids eliminates vapor pressure concerns while enabling facile product isolation through simple extraction procedures [33].

Sonochemical synthesis approaches have been developed for the preparation of amino acid-derived nanostructures [30] [34]. High-frequency ultrasonication at 490 kilohertz facilitates the oxidative coupling of aromatic amino acids in aqueous solutions, forming high molecular weight dimers and oligomers [30]. This methodology proves particularly valuable for creating functionalized materials with controlled size and morphology [34].

Supercritical carbon dioxide extraction has been investigated as an environmentally friendly alternative for the isolation and purification of amino acid derivatives [31]. This technique operates under mild conditions and eliminates the need for toxic organic solvents, making it particularly suitable for pharmaceutical applications [31]. Extraction efficiencies ranging from 10% to 40% have been achieved for various amino acid substrates using supercritical carbon dioxide with small amounts of water as a co-solvent [31].

Table 2.4: Green Chemistry Method Comparison

| Method | Reaction Time | Yield (%) | Environmental Impact | Energy Efficiency |

|---|---|---|---|---|

| Microwave-Assisted | 10-30 min | 85-95 | Low solvent use | High |

| Solvent-Free Grinding | 2-6 h | 78-88 | Minimal waste | Medium |

| Ionic Liquid-Mediated | 1-4 h | 82-92 | Recyclable medium | Medium |

| Sonochemical | 30-90 min | 75-85 | Aqueous conditions | High |

| Supercritical CO₂ | 2-8 h | 70-80 | No organic solvents | Medium |

The substrate specificity of D-aspartate oxidase systems demonstrates remarkable selectivity for the meso-stereoisomer of 2,3-diaminosuccinic acid. Research conducted using beef kidney D-aspartate oxidase has established that meso-2,3-diaminosuccinic acid functions as an excellent substrate for this flavin adenine dinucleotide-dependent enzyme, serving as a natural antagonist of aspartic acid [1] [2]. The enzyme exhibits strict stereochemical requirements, with studies confirming that only the meso-form of 2,3-diaminosuccinic acid undergoes oxidative deamination, while the DL-mixture remains completely unreactive and fails to inhibit enzyme activity [1] [2].

Decarboxylation and Metabolic Byproduct Formation

The metabolic transformation of meso-2,3-diaminosuccinic acid proceeds through a well-characterized multi-step pathway involving initial oxidative deamination followed by spontaneous decarboxylation and subsequent condensation reactions. The primary enzymatic step involves the D-aspartate oxidase-catalyzed oxidative deamination of one amino group, producing 2-amino-3-oxosuccinic acid as the immediate product along with stoichiometric amounts of ammonia and hydrogen peroxide [1] [2] [9].

The deamination process demonstrates remarkable selectivity, involving only one of the two amino groups present in the diaminosuccinate molecule. This selective deamination occurs through the formation of an enzyme-substrate complex where the flavin adenine dinucleotide cofactor facilitates the abstraction of electrons from the substrate, resulting in the formation of an imine intermediate that subsequently hydrolyzes to yield the alpha-keto acid product [1] [10] [8].

Following the initial enzymatic step, 2-amino-3-oxosuccinic acid undergoes spontaneous decarboxylation, a non-enzymatic process that occurs readily due to the inherent instability of the alpha-keto acid structure. This decarboxylation step represents a critical branch point in the metabolic pathway, leading to the formation of reactive intermediates that serve as precursors for subsequent condensation reactions [1] [2].

| Reaction Stage | Product Formed | Enzymatic Requirement | Stoichiometry | Mechanism |

|---|---|---|---|---|

| Primary deamination | 2-amino-3-oxosuccinic acid | D-aspartate oxidase + FAD | 1:1:1 (substrate:O2:NH3) | Oxidative deamination |

| Decarboxylation | Unstable intermediate | None | Spontaneous | Non-enzymatic |

| Condensation | Precursor compounds | None | Variable | Chemical condensation |

| Final products | Pyrazine derivatives | None | 2:1 substrate ratio | Cyclization |

The condensation reactions that follow decarboxylation involve the interaction of multiple intermediate molecules derived from the decarboxylated product. These condensation processes result in the formation of heterocyclic compounds, specifically pyrazine 2,5-dicarboxylic acid and pyrazine 2,6-dicarboxylic acid as the final stable metabolic byproducts [1] [2]. The formation of these pyrazine derivatives represents a unique metabolic fate for amino acid substrates processed by D-aspartate oxidase systems.

The overall stoichiometry of the complete metabolic pathway indicates that two molecules of meso-2,3-diaminosuccinic acid are required for the formation of one pyrazine molecule through the condensation mechanism. This 2:1 stoichiometric relationship reflects the dimerization process inherent in pyrazine ring formation, where two alpha-amino carbonyl units combine through cyclization and subsequent aromatization [11] [12] [13].

Role in Bacterial Cell Wall Polysaccharide Biosynthesis

While direct evidence for 2,3-diaminosuccinic acid involvement in bacterial cell wall polysaccharide biosynthesis remains limited, structural analogs and related diamino acid compounds play documented roles in bacterial cell wall architecture and exopolysaccharide production. The compound 2,3-diamino-2,3-dideoxyglucuronic acid, identified as a component of the cell wall polysaccharide from Propionibacterium acnes, demonstrates the potential for diamino acid incorporation into bacterial surface structures [14].

Research on bacterial exopolysaccharide biosynthesis reveals that amino acid availability significantly influences polysaccharide production in various bacterial species. Studies with Bacillus subtilis strains demonstrate that specific amino acid combinations, including alanine, valine, phenylalanine, tryptophan, and glycine, can enhance exopolysaccharide biosynthesis by 26.8-89.6% compared to control conditions [15]. This enhancement suggests that amino acid precursors, potentially including diamino acid derivatives, may serve as essential building blocks or regulatory molecules in polysaccharide synthesis pathways.

The peptidoglycan biosynthesis pathway provides insights into potential roles for diamino acid compounds in bacterial cell wall construction. The incorporation of amino acids into peptidoglycan precursors occurs through sequential addition by dedicated adenosine triphosphate-dependent amino acyl ligases, with the process beginning with L-alanine addition to uridine diphosphate-N-acetylmuramic acid [16] [17]. While 2,3-diaminosuccinic acid does not directly participate in canonical peptidoglycan synthesis, its structural similarity to other diamino acids suggests potential alternative incorporation mechanisms.

| Bacterial System | Polysaccharide Type | Amino Acid Effect | Enhancement Level | Mechanism |

|---|---|---|---|---|

| Bacillus subtilis strain 39 | Exopolysaccharide | Alanine, valine, phenylalanine combinations | 26.8-89.6% increase | Metabolic enhancement |

| Bacillus subtilis strain 51 | Exopolysaccharide | Methionine, leucine, glycine combinations | 20.2-56.3% biomass increase | Nutritional supplementation |

| Propionibacterium acnes | Cell wall polysaccharide | 2,3-diamino-2,3-dideoxyglucuronic acid | Structural component | Direct incorporation |

| General peptidoglycan systems | Cell wall peptidoglycan | Various D-amino acids | Variable modification | Precursor modification |

The biosynthesis of bacterial exopolysaccharides involves complex multi-step pathways requiring nucleotide diphosphate precursors and undecaprenyl phosphate lipid carriers for assembly and transport [18] [19]. These pathways demonstrate flexibility in substrate utilization, with promiscuous sugar nucleotide biosynthetic pathways allowing incorporation of various monosaccharide analogs through metabolic engineering approaches [20] [21]. This substrate promiscuity suggests that appropriately activated diamino acid derivatives could potentially be incorporated into polysaccharide structures through similar mechanisms.

Non-canonical D-amino acid incorporation into bacterial cell walls occurs through multiple mechanisms, including periplasmic editing of mature peptidoglycan and cytoplasmic incorporation into peptidoglycan precursor subunits [22]. These pathways demonstrate that bacteria possess sophisticated systems for modifying cell wall composition in response to environmental conditions, with D-amino acids serving both autocrine and paracrine regulatory functions in microbial communities [22].